6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole
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Overview
Description
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole is a chemical compound known for its unique structure and properties It is a member of the benzothiazole family, which is characterized by a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with thiophosgene in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature.
Base: Triethylamine or pyridine is often used as a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Automated Systems: For precise control of reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of thioureas or isothiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Molecular targets may include proteins, enzymes, and nucleic acids, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole
- 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzimidazole
Uniqueness
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring, an isothiocyanate group, and a pyridine ring
Properties
CAS No. |
61352-20-3 |
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Molecular Formula |
C13H7N3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-isothiocyanato-2-pyridin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7N3S2/c17-8-15-10-3-4-11-12(6-10)18-13(16-11)9-2-1-5-14-7-9/h1-7H |
InChI Key |
KQXMZBHJYBIQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=C(C=C3)N=C=S |
Origin of Product |
United States |
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